molecular formula C8H11Br3O2 B14735929 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate CAS No. 3217-37-6

3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate

Cat. No.: B14735929
CAS No.: 3217-37-6
M. Wt: 378.88 g/mol
InChI Key: QKESMFKTVDCTOI-UHFFFAOYSA-N
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Description

3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate is an organic compound with the molecular formula C8H11Br3O2. It is a brominated ester that finds applications in various fields due to its unique chemical properties. The compound is known for its reactivity and is used in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate typically involves the bromination of 2,2-bis(bromomethyl)propane followed by esterification with prop-2-enoic acid. The reaction conditions often require the use of bromine and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperatures to ensure the selective bromination of the desired positions on the molecule .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products. The final product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Addition: Electrophiles such as hydrogen halides or halogens.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of hydroxyl or amino derivatives.

    Addition: Formation of halogenated or hydrogenated products.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the prop-2-enoate group can undergo addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,2-bis(bromomethyl)propyl prop-2-enoate is unique due to the presence of both bromine atoms and the prop-2-enoate group, which confer distinct reactivity patterns. This makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

3217-37-6

Molecular Formula

C8H11Br3O2

Molecular Weight

378.88 g/mol

IUPAC Name

[3-bromo-2,2-bis(bromomethyl)propyl] prop-2-enoate

InChI

InChI=1S/C8H11Br3O2/c1-2-7(12)13-6-8(3-9,4-10)5-11/h2H,1,3-6H2

InChI Key

QKESMFKTVDCTOI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC(CBr)(CBr)CBr

Origin of Product

United States

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